molecular formula C8H12N2O2 B13871285 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one

1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one

Cat. No.: B13871285
M. Wt: 168.19 g/mol
InChI Key: CDXCZPHMCYGZDY-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring This specific compound is characterized by the presence of a methyl group at the 5-position of the oxadiazole ring and a pentan-1-one moiety attached to the 3-position

Preparation Methods

The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with pentan-1-one in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-Methyl-1,2,4-oxadiazol-3-yl)pentan-1-one can be compared with other similar oxadiazole compounds, such as:

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)pentan-1-one

InChI

InChI=1S/C8H12N2O2/c1-3-4-5-7(11)8-9-6(2)12-10-8/h3-5H2,1-2H3

InChI Key

CDXCZPHMCYGZDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=NOC(=N1)C

Origin of Product

United States

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